molecular formula C19H22FN3O3S B11275497 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide

2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11275497
M. Wt: 391.5 g/mol
InChI Key: QJQWPGZNXDHTME-UHFFFAOYSA-N
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Description

    2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(thiophen-2-ylmethyl)acetamide is a chemical compound with the molecular formula CHFNO. It falls within the class of amides and contains a piperazine ring, a fluorophenyl group, and a thiophenylmethyl moiety.

    Purpose: This compound has garnered interest due to its potential therapeutic applications, which we’ll explore further.

  • Preparation Methods

      Synthetic Routes: The synthetic routes for this compound involve the condensation of appropriate precursors. Unfortunately, specific literature on its synthesis is limited. related compounds with similar structural features provide insights.

      Reaction Conditions: These would typically involve coupling reactions, protecting group manipulations, and amide bond formation.

      Industrial Production: While industrial-scale production details are scarce, research laboratories may synthesize it for further investigation.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Hypothetically, reagents like reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., m-chloroperbenzoic acid), and nucleophiles (e.g., amines) could be involved.

      Major Products: Hydrolysis of the amide bond could yield the corresponding carboxylic acid and piperazine derivatives.

  • Scientific Research Applications

      Chemistry: Researchers might explore its reactivity, stereochemistry, and novel synthetic methodologies.

      Biology and Medicine: Investigations into its pharmacological properties, receptor interactions, and potential therapeutic effects.

      Industry: If scalable synthesis is achieved, applications in drug development or materials science could emerge.

  • Mechanism of Action

      Targets: The compound’s mechanism likely involves interactions with specific receptors or enzymes.

      Pathways: It could modulate cellular signaling pathways, affecting cellular processes.

  • Comparison with Similar Compounds

    Remember that while specific data on this exact compound is limited, we’ve drawn insights from related structures Further research and experimentation are essential for a comprehensive understanding

    Properties

    Molecular Formula

    C19H22FN3O3S

    Molecular Weight

    391.5 g/mol

    IUPAC Name

    2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-N-(thiophen-2-ylmethyl)acetamide

    InChI

    InChI=1S/C19H22FN3O3S/c20-15-3-5-16(6-4-15)22-7-9-23(10-8-22)19(25)14-26-13-18(24)21-12-17-2-1-11-27-17/h1-6,11H,7-10,12-14H2,(H,21,24)

    InChI Key

    QJQWPGZNXDHTME-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COCC(=O)NCC3=CC=CS3

    Origin of Product

    United States

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